Amitivir
Overview
Description
Amitivir, also known as LY 217896, is an inosine monophosphate dehydrogenase inhibitor. It has been studied for its potential antiviral properties, particularly against the influenza A (H1N1) virus. it was found to be ineffective in modifying the virologic or clinical course of experimental influenza A (H1N1) virus infection .
Mechanism of Action
Target of Action
Amitivir, also known as Lubiprostone , primarily targets the Inosine-5’-monophosphate dehydrogenase (IMPDH) . IMPDH plays a crucial role in the synthesis of guanine nucleotides and is essential for DNA and RNA production, protein glycosylation, and other critical cellular functions .
Mode of Action
This compound acts as an IMPDH inhibitor . By inhibiting the IMPDH enzyme, this compound disrupts the synthesis of guanine nucleotides, thereby impeding the replication of viruses that rely on these host resources .
Biochemical Pathways
It is known that the drug interferes with thepurine biosynthesis pathway by inhibiting the IMPDH enzyme . This inhibition disrupts the balance of nucleotide pools and hampers the replication of viruses .
Pharmacokinetics
Understanding the pharmacokinetics of antiviral drugs is crucial for optimizing their therapeutic efficacy and minimizing toxicity
Result of Action
This compound’s inhibition of IMPDH leads to a decrease in guanine nucleotide synthesis, which is critical for viral replication . Therefore, the primary cellular effect of this compound is the reduction of viral replication . The molecular effects involve the disruption of nucleotide biosynthesis pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of antimicrobial agents like this compound . Factors such as pH, temperature, and presence of other microorganisms can impact the drug’s effectiveness. Additionally, environmental contamination with antimicrobials can contribute to the development of drug resistance . Therefore, understanding and controlling these environmental factors is crucial for maximizing this compound’s therapeutic potential and minimizing the risk of resistance development.
Biochemical Analysis
Biochemical Properties
Amitivir interacts with various enzymes, proteins, and other biomolecules in the body. It is a thiadiazole derivative, which suggests that it may interact with biomolecules through its nitrogen and sulfur atoms
Cellular Effects
This compound has been found to inhibit the replication of influenza A and B viruses in several cell types
Molecular Mechanism
It is known to possess broad antiviral activity against orthomyxo- and paramyxoviruses
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amitivir involves several steps:
Cyclization: Thiosemicarbazide reacts with formic acid at 80-90°C to form 2-amino-1,3,4-thiadiazole.
Protection: The resulting compound is protected with benzyl chloride in refluxing isopropanol to yield 3-benzyl-1,3,4-thiadiazol-2(3H)-imine.
Reaction with Cyanogen Bromide: This intermediate reacts with cyanogen bromide in the presence of sodium bicarbonate in methanol-water to form N-(3-benzyl-1,3,4-thiadiazol-2(3H)-ylidene)cyanamide.
Deprotection: The final step involves deprotection with aluminum chloride in dichloromethane.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Amitivir undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify its functional groups, leading to different derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
Amitivir has been explored for various scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity of thiadiazole derivatives.
Biology: Its inhibitory effect on inosine monophosphate dehydrogenase makes it a valuable tool for studying cellular metabolism.
Medicine: Although it was not effective against influenza A (H1N1), it continues to be studied for its potential antiviral properties against other viruses.
Industry: This compound’s chemical properties make it useful in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Ribavirin: Another inosine monophosphate dehydrogenase inhibitor used as an antiviral agent.
Mycophenolic Acid: An immunosuppressant that also inhibits inosine monophosphate dehydrogenase.
Tiazofurin: A nucleoside analog with similar inhibitory effects on inosine monophosphate dehydrogenase.
Uniqueness
Amitivir is unique in its specific chemical structure, which includes a thiadiazole ring. This structure imparts distinct reactivity and binding properties compared to other inosine monophosphate dehydrogenase inhibitors. Its synthesis and chemical behavior provide valuable insights into the design of new antiviral agents .
Properties
IUPAC Name |
1,3,4-thiadiazol-2-ylcyanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N4S/c4-1-5-3-7-6-2-8-3/h2H,(H,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCHAYRHHXJNQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)NC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70149637 | |
Record name | Amitivir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70149637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111393-84-1 | |
Record name | Amitivir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111393841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amitivir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70149637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMITIVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4KR9A9165 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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